Ortho-Chloro vs. 2,4-Dichloro Substitution: Impact on Molecular Properties and Predicted Reactivity
The target compound carries a single ortho-chlorine on the phenyl ring, while the commercially available analog (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one adds a second chlorine at the para position. This additional chlorine increases the molecular weight by 34.4 Da (from 359.8 to ~394.2 g/mol) and raises predicted logP, altering membrane permeability and target binding . In related benzoxazole series, dichloro-substituted phenyl analogs consistently exhibit different antibacterial selectivity profiles compared to monochloro-substituted congeners [1].
| Evidence Dimension | Molecular weight and lipophilicity (predicted logP shift) |
|---|---|
| Target Compound Data | MW = 359.8 g/mol; predicted logP ~5.8 (mono-ortho-Cl) |
| Comparator Or Baseline | (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one: MW ~394.2 g/mol; predicted logP >5.8 |
| Quantified Difference | ΔMW = +34.4 Da; ΔlogP estimated +0.5–1.0 units (class-level estimate based on Cl addition) |
| Conditions | Calculated from molecular formula; logP predicted via XLogP3 algorithm |
Why This Matters
A 34 Da mass increase and higher logP directly affect solubility, membrane partitioning, and off-target binding, making the dichloro analog a poor surrogate for structure-activity relationship studies focused on the mono-ortho-chloro scaffold.
- [1] Zhang, N.; Zeng, W.; Zhou, Q.; Sun, Z.; Meng, K.; Qin, Y.; Hu, Y.; Xue, W. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry 2024, 17 (1), 105368. View Source
